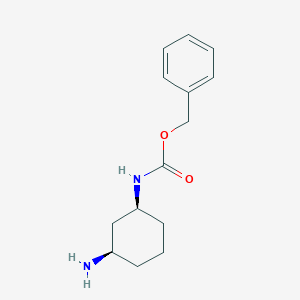

苄基((1S,3R)-3-氨基环己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” is a chemical compound with the molecular formula C13H18N2O2 . It is also known as “rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride” with a CAS Number of 881891-90-3 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzyl carbamates like “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” often involves the protection of amino groups . Amino groups can be selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .

Molecular Structure Analysis

The InChI code for “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” is 1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 .

Physical And Chemical Properties Analysis

“Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” has a molecular weight of 270.76 . It is a powder that is stored at room temperature .

科学研究应用

立体专一合成

研究表明使用苄基氨基甲酸酯可以立体专一合成各种化合物。例如,从环己二烯开始合成N-甲苯磺酰基溴代氨基环醇,突出了氨基甲酸酯在形成生物活性化合物中的作用(Kurbanoğlu, 2016)。此外,还开发了有效的对映选择性合成方法,例如合成苄基(1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯,展示了氨基甲酸酯在立体专一和对映选择性合成中的复杂作用(Campbell et al., 2009)。

化学反应和性质

氨基甲酸酯已用于各种化学反应中,显示出不同的反应性和性质。例如,研究表明,1,1'-羰基二咪唑 (CDI) 被用作酰化剂,在氨基甲酸酯的机械化学制备中,展示了一种在温和条件下以增强反应性合成这些化合物的环保方法(Lanzillotto et al., 2015)。此外,对金(I)催化的动态动力学对映选择性烯烃分子内氢胺化的研究涉及苄基氨基甲酸酯,证明了它们在以高对映体过量获得复杂分子结构中的作用(Zhang, Bender, & Widenhoefer, 2007)。

环状和杂环化合物的合成

氨基甲酸酯是环状和杂环化合物合成中的关键中间体。研究重点是通过源自 1-氨基甲酰基-1-甲基环己-2,5-二烯的不饱和氨基甲酰基自由基的环闭合来制备 β-和 γ-内酰胺,突出了氨基甲酸酯在环闭合反应和内酰胺合成中的作用(Bella, Jackson, & Walton, 2004)。此外,一类新的环状二肽基脲 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的合成涉及氨基甲酸酯的使用,展示了它们在新型杂环化合物合成中的作用(Sañudo, Marcaccini, Basurto, & Torroba, 2006)。

卡宾催化的还原偶联

氨基甲酸酯已用于卡宾催化的还原偶联反应中。一项研究证明了在还原条件下通过 N-杂环卡宾 (NHC) 催化生成(硝基)苄基自由基,其中通过 NHC 催化产生的自由基中间体与酮发生形式上的 1,2-加成,展示了苄基溴化物的形式极性反转,并突出了氨基甲酸酯在新型有机催化条件下的潜力(Li et al., 2016)。

安全和危害

The safety information for “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)

![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)

![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)

![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)

![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)